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  • Product: H-D-Dap(boc)-OH
  • CAS: 259825-43-9; 76387-70-7

Core Science & Biosynthesis

Foundational

Advanced Protection Strategies for D-2,3-Diaminopropionic Acid (D-Dap) in Solid-Phase Peptide Synthesis

Executive Summary: The 1,2-Diamine Challenge D-2,3-diaminopropionic acid (D-Dap) is a non-proteinogenic amino acid frequently deployed in medicinal chemistry to induce specific secondary structures (e.g., -turns), enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2-Diamine Challenge

D-2,3-diaminopropionic acid (D-Dap) is a non-proteinogenic amino acid frequently deployed in medicinal chemistry to induce specific secondary structures (e.g.,


-turns), enhance proteolytic stability, or serve as a handle for side-chain-to-side-chain cyclization. Unlike Lysine or Ornithine, Dap possesses a 1,2-diamine motif. This structural proximity between the 

-amine and the side-chain

-amine creates unique synthetic challenges, primarily intramolecular lactamization and N

N acyl migration
.

Successful incorporation of D-Dap requires a rigorous orthogonal protection strategy that allows for selective manipulation of the


-amine without disturbing the growing peptide chain or the 

-amine protection (typically Fmoc).[1][2] This guide details the three dominant strategies—Acid-Labile (Mtt) , Metal-Labile (Alloc) , and Hydrazine-Labile (ivDde) —providing validated protocols to mitigate side reactions.

Strategic Landscape: Selecting the Right Protecting Group

The choice of


-amine protection depends entirely on the downstream application of the Dap residue.
Table 1: D-Dap Side Chain Protection Matrix
StrategyProtecting Group (

-amine)
Removal ReagentOrthogonalityPrimary Application
Standard Boc (tert-butyloxycarbonyl)95% TFA (Cleavage Cocktail)Cleaved with resinLinear peptides; Dap is positively charged in final product.
Weak Acid Mtt (4-methyltrityl)1-2% TFA in DCMOrthogonal to Fmoc & tBuOn-resin branching or lactamization; avoids heavy metals.
Metal-Labile Alloc (Allyloxycarbonyl)Pd(PPh

)

/ PhSiH

Fully OrthogonalComplex cyclic peptides; compatible with highly acid-sensitive sequences.
Nucleophilic ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-4% Hydrazine in DMFOrthogonal to Fmoc (mostly) & AcidFluorescent labeling; specialized orthogonality (risk of migration).

Deep Dive: The Mtt Strategy (Acid-Labile Orthogonality)

The Mtt (4-methyltrityl) group is the "gold standard" for on-resin cyclization because it can be removed under mild acidic conditions that leave standard side-chain protecting groups (Boc, tBu, Pbf) and the resin linkage (Rink Amide, Wang) intact.

Mechanism of Selectivity

Mtt is a highly acid-labile trityl derivative. The electron-donating methyl group stabilizes the carbocation intermediate, allowing cleavage at 1% TFA, whereas Boc/tBu requires >50% TFA.

Protocol: Selective Mtt Removal

Reagents:

  • Deprotection Solution: 1.5% TFA / 5% TIS (Triisopropylsilane) / 93.5% DCM.

  • Neutralization Solution: 5% DIPEA in DMF.

Workflow:

  • Wash: Swell resin in DCM (3 x 2 min).

  • Flow Wash (Critical): Treat resin with Deprotection Solution for 2 minutes . Drain. Note: The solution will turn bright yellow/orange due to the trityl cation.

  • Repeat: Repeat step 2 approx. 5-8 times until the solution no longer turns yellow (remains colorless).

  • Stop: Do not exceed 30 minutes total exposure to avoid premature cleavage of the peptide from the resin (especially on 2-CTC resin).

  • Neutralize: Wash with DCM (3x), then Neutralization Solution (3 x 2 min).

  • Verify: Perform a Kaiser test. A positive (blue) result confirms the free

    
    -amine.
    
Visualization: Mtt-Mediated Cyclization Workflow

Mtt_Cyclization cluster_warning Critical Control Point Start Resin-Bound Peptide (Fmoc-Dap(Mtt)-...-Asp(OAll)-...) Step1 1. Fmoc Removal 2. N-Terminal Capping Start->Step1 Step2 Selective Mtt Removal (1% TFA/DCM) Step1->Step2 Ortho. Deprotection Step3 Free Beta-Amine Exposed (Side Chains Intact) Step2->Step3 Yellow Trityl Cation Step4 Cyclization Coupling (PyBOP/HOAt/DIPEA) Step3->Step4 Intramolecular End Cyclic Peptide (Lactam Bridge) Step4->End

Figure 1: Workflow for on-resin lactamization using the Mtt strategy. The yellow color change serves as a visual indicator of reaction progress.

Deep Dive: The Alloc Strategy (Metal-Catalyzed Orthogonality)

When the peptide sequence contains highly acid-sensitive moieties (e.g., sulfated tyrosines) or requires multiple orthogonal dimensions, the Alloc group is preferred. It is cleaved via Pd(0) catalysis, a mechanism completely distinct from acid/base chemistry.

Protocol: Pd(0)-Catalyzed Alloc Removal

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).[1]
  • Scavenger: Phenylsilane (PhSiH

    
    ) or Morpholine.[1]
    
  • Solvent: Dry DCM.

Workflow:

  • Preparation: In a glovebox or under Argon, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) in dry DCM. Add Phenylsilane (10-20 eq).
  • Reaction: Add the mixture to the resin (preswollen in DCM).

  • Agitation: Shake gently under Argon/Nitrogen shielding for 30 minutes. Oxygen poisons the catalyst.

  • Repeat: Drain and repeat the process with fresh catalyst solution once more.

  • Wash (Critical): The resin must be washed extensively to remove Palladium black.

    • DCM (3x)[1][2]

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min) — Copper/chelator wash to strip Pd.

    • DMF (5x)[2][3]

Troubleshooting: The 1,2-Diamine Side Reactions

Working with D-Dap introduces risks not seen with Lysine (1,5-diamine) or Ornithine (1,4-diamine). The proximity of the amines facilitates intramolecular attacks.

N N Acyl Migration

Under basic conditions (like Fmoc removal), an acyl group on the


-amine can migrate to the 

-amine (or vice versa) via a 5-membered cyclic intermediate.
  • Risk Factor: High when the

    
    -amine is acylated (e.g., after side-chain functionalization) and the 
    
    
    
    -amine is deprotected.
  • Mitigation: Keep the

    
    -amine protected (Fmoc) until the final step, or ensure the 
    
    
    
    -modification is stable.
Lactamization (Diketopiperazine Formation)

During the coupling of the amino acid following D-Dap, the free


-amine of D-Dap can attack the carbonyl of the preceding amino acid, or the side chain can attack the backbone.
  • Mitigation: Use highly active coupling reagents (HATU/HOAt) to speed up the desired intermolecular coupling over the intramolecular side reaction.

Visualization: Side Reaction Mechanisms[4][5]

Side_Reactions cluster_prevention Prevention Strategy Dap D-Dap Residue (1,2-Diamine) Intermediate 5-Membered Cyclic Intermediate (Imidazolidinone-like) Dap->Intermediate Base (Piperidine) Lactam Lactam/DKP Formation (Chain Termination) Dap->Lactam Slow Coupling Migration Acyl Migration Product (Isomers) Intermediate->Migration Thermodynamic Equilibrium Prevent1 Avoid prolonged base exposure Prevent2 Use HATU/HOAt for rapid coupling

Figure 2: Mechanistic pathways for Acyl Migration and Lactamization in 1,2-diamines. Rapid coupling and minimized base exposure are key preventatives.

References

  • BenchChem. (2025).[1][2] Significance of Fmoc-Dap(Mtt)-OH as a Building Block in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Retrieved from

  • University of California, Irvine (Nowick Lab). (2023). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis (Version 1.7.2). Retrieved from

  • National Institutes of Health (NIH). (2021). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres. Retrieved from

  • Peptide.com. (n.d.). Cyclization Strategies in Peptide Synthesis.[2][4][5][6] Retrieved from

Sources

Exploratory

Stereochemical Control in Peptidomimetics: A Technical Guide to H-D-Dap(Boc)-OH vs. H-L-Dap(Boc)-OH

Executive Summary The precise incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2,3-Diaminopropionic acid (Dap) represents a critical structural scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2,3-Diaminopropionic acid (Dap) represents a critical structural scaffold, serving as a lower homolog of Lysine and Ornithine. The specific building blocks H-D-Dap(Boc)-OH and H-L-Dap(Boc)-OH allow for the orthogonal introduction of amine functionality while controlling the stereochemical trajectory of the peptide backbone.

This guide analyzes the divergent physiochemical properties, synthetic utilities, and biological implications of these enantiomers. It provides actionable protocols for their synthesis, quality control via Marfey’s method, and handling to prevent common side reactions such as


-elimination and intramolecular lactamization.

Module 1: Structural & Physiochemical Divergence

While H-D-Dap(Boc)-OH and H-L-Dap(Boc)-OH share identical scalar connectivity, their stereochemical divergence dictates their utility in drug development. The "Boc" designation in parentheses denotes protection of the


-amine (side chain), leaving the 

-amine and C-terminus free for zwitterionic equilibrium or immediate coupling.
Comparative Property Matrix
FeatureH-L-Dap(Boc)-OHH-D-Dap(Boc)-OH
Stereochemistry (S)-configuration at

-carbon
(R)-configuration at

-carbon
Precursor L-Asparagine (via Hofmann)D-Asparagine (via Hofmann)
Optical Rotation

negative (typically)

positive (typically)
Biological Fate Susceptible to Trypsin/ProteasesHighly resistant to proteolysis
Structural Role Mimics native Lysine; induces extended chainsInduces

-turns; stabilizes helices
CAS Number 55757-46-5 (Generic L-form ref)198544-42-2 (Fmoc precursor ref)
The Steric "Reach"

Dap has a side chain length of only one methylene unit (


), compared to Ornithine (3 units) and Lysine (4 units).
  • L-Dap: Positions the

    
    -amine in close proximity to the peptide backbone, increasing the risk of intramolecular hydrogen bonding or steric clash with 
    
    
    
    carbonyls.
  • D-Dap: Often relieves steric strain in "forbidden" regions of the Ramachandran plot, facilitating the formation of tight turns (e.g., Type II'

    
    -turns) in cyclic peptides.
    

Module 2: Synthetic Methodology & Causality

The synthesis of Dap enantiomers is rarely done de novo from achiral glycine equivalents due to the difficulty of enantioselective catalysis. Instead, the industry standard relies on the Hofmann Rearrangement of chiral Asparagine derivatives. This pathway preserves stereochemical integrity.

Synthesis Pathway (Hofmann Rearrangement)[1]

The conversion of Asparagine (Asn) to Dap involves the oxidative rearrangement of the primary amide side chain.

HofmannRearrangement cluster_0 Critical Control Point Asn Boc-Asn-OH (L or D) Inter Isocyanate Intermediate Asn->Inter Oxidative Rearrangement (Retains Chirality) IBT I(III) Reagent (PIDA/PIFA) IBT->Inter Reagent Hydrolysis Hydrolysis (-CO2) Inter->Hydrolysis Dap Boc-Dap-OH (Side chain amine free) Hydrolysis->Dap Primary Amine Formation Protection Orthogonal Protection (Fmoc-OSu) Dap->Protection Selective Alpha Protection Final Fmoc-Dap(Boc)-OH Protection->Final

Figure 1: The Hofmann Rearrangement pathway for converting Asparagine to Diaminopropionic acid. Note that the stereocenter at the alpha-carbon remains untouched, preserving the L or D configuration of the starting material.

Technical Challenge: -Elimination & Lactamization

Unlike Lysine, Dap derivatives are prone to side reactions due to the proximity of the nucleophilic side chain to the backbone.

  • 
    -Elimination:  Under strong basic conditions (e.g., 20% Piperidine during Fmoc removal), Dap residues—especially if the side chain is acylated with electron-withdrawing groups—can undergo elimination to form Dehydroalanine (Dha) .
    
    • Mitigation: H-D-Dap(Boc)-OH is relatively stable because the carbamate (Boc) is less electron-withdrawing than an amide or sulfonamide. However, prolonged exposure to base should be minimized.

  • Lactamization: If the

    
    -amine is deprotected while the 
    
    
    
    -carboxyl is activated, Dap rapidly forms a 4-membered lactam (azetidinone).
    • Protocol: Always maintain orthogonal protection (e.g., Boc on side chain) until the peptide is fully assembled or cyclization is intentionally desired.

Module 3: Quality Control Protocol (Marfey's Method)

Distinguishing H-L-Dap(Boc)-OH from H-D-Dap(Boc)-OH requires chiral chromatography or derivatization, as they elute identically on standard C18 columns. Marfey’s Method is the gold standard for validating enantiomeric purity [1].

The Principle

Marfey’s reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the free


-amine of the Dap substrate.[1][2][3] This converts the enantiomers  (L and D) into diastereomers  (L-L and L-D), which possess different physical properties and can be separated on a standard achiral C18 HPLC column.
Step-by-Step Protocol
  • Sample Prep: Dissolve 50 µg of H-Dap(Boc)-OH (L or D sample) in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. (The fluorine atom undergoes nucleophilic aromatic substitution by the

    
    -amine).
    
  • Quenching: Stop reaction with 40 µL of 1M HCl. Dilute with acetonitrile.

  • Analysis: Inject onto C18 HPLC (Gradient: 10-50% MeCN with 0.1% TFA).

Data Interpretation Workflow

MarfeysMethod Sample Unknown Sample (H-Dap(Boc)-OH) Reaction React with L-FDAA (Marfey's Reagent) Sample->Reaction HPLC C18 HPLC Analysis Reaction->HPLC Decision Compare Retention Time (Rt) to Standards HPLC->Decision ResultL Peak Elutes Early (L-L Diastereomer) ResultD Peak Elutes Late (L-D Diastereomer) Decision->ResultL Matches L-Std Decision->ResultD Matches D-Std

Figure 2: Workflow for assigning absolute configuration using Marfey's method. The L-D diastereomer typically elutes later than the L-L diastereomer due to increased hydrophobicity in the folded state.

Module 4: Biological Implications & Applications

The choice between H-L-Dap(Boc)-OH and H-D-Dap(Boc)-OH is often a trade-off between biomimicry and stability.

Proteolytic Stability (The D-Advantage)

Endogenous proteases recognize L-amino acids. Incorporating H-D-Dap(Boc)-OH into a peptide sequence renders that specific bond resistant to enzymatic hydrolysis.

  • Mechanism: The protease active site (e.g., in Trypsin or Chymotrypsin) is chiral and sterically configured to bind the L-substrate. The D-enantiomer projects the side chain in a vector that prevents the catalytic triad from accessing the scissile bond.

  • Application: D-Dap is extensively used in the development of antimicrobial peptides (AMPs) to increase half-life in serum [2].

Conformational Restriction
  • L-Dap: Used when mimicking natural post-translational modifications (e.g., N-acetylation) or when maintaining the native left-handed spiral of collagen-like structures.

  • D-Dap: Used to induce "reverse turns" in cyclic peptides. In "Retro-Inverso" peptide design, D-Dap is used to mimic the spatial orientation of L-Lysine in the parent peptide but with an inverted backbone direction.

References

  • Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[4] Carlsberg Research Communications, 49, 591-596.[4]

  • Giuliani, A., et al. (2007). Antimicrobial peptides: an overview of these promising compounds. Cellular and Molecular Life Sciences, 64, 2051-2076.

  • Wadhwani, P., et al. (2006). Optimization of the Hofmann rearrangement for the synthesis of alpha-amino acid derivatives. Journal of Organic Chemistry. (General reference for Hofmann protocols in peptide synthesis).
  • Melendez, R.E., & Lubell, W.D. (2003). Synthesis and reactivity of cyclic sulfamidates for the preparation of enantiopure amino acid derivatives. Journal of the American Chemical Society.

Sources

Foundational

An In-depth Technical Guide to the Solubility of H-D-Dap(boc)-OH in DMF and Water

Foreword: The Critical Role of Solubility in Synthesis and Development For researchers and professionals in the field of drug development and peptide chemistry, the starting materials are the foundation of success. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Synthesis and Development

For researchers and professionals in the field of drug development and peptide chemistry, the starting materials are the foundation of success. Among these, non-standard amino acid derivatives like H-D-Dap(boc)-OH (N-β-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid) serve as invaluable building blocks for creating novel peptide-based therapeutics and complex organic molecules.[1][2] The Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for selective reactivity, which is essential for controlled synthesis.[3][4] However, the successful incorporation of this reagent into any workflow, be it solid-phase peptide synthesis (SPPS) or solution-phase chemistry, hinges on a fundamental yet often overlooked parameter: its solubility.

This guide provides an in-depth analysis of the solubility of H-D-Dap(boc)-OH in two of the most common solvents used in the laboratory: Dimethylformamide (DMF), a polar aprotic solvent ubiquitous in synthesis, and Water, the universal biological solvent. Moving beyond simple data points, we will explore the underlying molecular principles that govern its dissolution, discuss the factors that influence it, and provide robust protocols for its experimental determination.

Molecular Architecture and its Implications for Solubility

To understand the solubility of H-D-Dap(boc)-OH, we must first dissect its molecular structure. The molecule possesses three key functional regions that dictate its interaction with different solvents:

  • A Zwitterionic Core: Like all free amino acids, H-D-Dap(boc)-OH has a free α-amino group (-NH₂) and a carboxylic acid group (-COOH). In the solid state and in solutions near neutral pH, these groups exist in their ionized forms: a protonated α-ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic character facilitates strong ionic interactions and hydrogen bonding in the crystal lattice, leading to a high melting point (approx. 210 °C with decomposition) and influencing its solubility in polar solvents.[5][6]

  • A Protected β-Amino Group: The side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This group is bulky and non-polar (hydrophobic). It masks the polarity of the underlying amine and introduces a significant hydrocarbon character to the molecule, which tends to decrease aqueous solubility.

  • Chirality: This guide refers to the D-enantiomer (H-D-Dap(boc)-OH). For the purposes of solubility in achiral solvents like DMF and water, its behavior is identical to its L-enantiomer counterpart.

Figure 1. Key functional groups of H-D-Dap(boc)-OH influencing solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.[7]

Solubility in Water (Polar, Protic Solvent)

Water is a highly polar solvent capable of extensive hydrogen bonding. For H-D-Dap(boc)-OH to dissolve in water, the energy released from solvating the molecule must overcome both the energy of the crystal lattice and the energy required to disrupt the hydrogen-bonding network of water itself.

  • Favorable Interactions: The zwitterionic -NH₃⁺ and -COO⁻ groups are readily solvated by water molecules through strong ion-dipole interactions and hydrogen bonding.

  • Unfavorable Interactions: The bulky, non-polar Boc group cannot form hydrogen bonds with water. It disrupts the water structure, creating a "hydrophobic effect" that is energetically unfavorable and limits solubility.

The Decisive Role of pH: The net charge of H-D-Dap(boc)-OH is highly dependent on the pH of the aqueous solution. This is the single most critical factor affecting its water solubility.[8]

  • At the Isoelectric Point (pI): The molecule has a net charge of zero (existing as a zwitterion). Intermolecular electrostatic attractions between the zwitterions are maximized, and solubility is at its minimum.

  • At Low pH (Acidic): The carboxylate group becomes protonated (-COOH). The molecule now carries a net positive charge (-NH₃⁺). Repulsion between the positively charged molecules and strong solvation by water leads to a significant increase in solubility.

  • At High pH (Basic): The ammonium group is deprotonated (-NH₂). The molecule carries a net negative charge (-COO⁻). Similar to the acidic environment, intermolecular repulsion and strong solvation increase solubility.

cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) low_ph_struct Net Positive Charge (Cationic Form) low_ph_sol High Solubility low_ph_struct->low_ph_sol Electrostatic Repulsion pI_sol Minimum Solubility low_ph_sol->pI_sol pI_struct Net Zero Charge (Zwitterionic Form) pI_struct->pI_sol Max Intermolecular Attraction high_ph_sol High Solubility pI_sol->high_ph_sol high_ph_struct Net Negative Charge (Anionic Form) high_ph_struct->high_ph_sol Electrostatic Repulsion caption Figure 2. Impact of pH on the ionization state and aqueous solubility of H-D-Dap(boc)-OH.

Solubility in DMF (Polar, Aprotic Solvent)

DMF (Dimethylformamide) is a polar aprotic solvent. It has a large dipole moment, making it effective at solvating polar species. It can act as a hydrogen bond acceptor at its carbonyl oxygen but cannot donate hydrogen bonds.

  • Favorable Interactions: DMF is an excellent solvent for many organic molecules, including protected amino acids. It can effectively solvate the peptide backbone and the Boc group. Its polarity helps to disrupt the crystal lattice of H-D-Dap(boc)-OH. For this reason, DMF is a standard solvent in peptide synthesis.[9]

  • Potential Challenges: While DMF is generally a good solvent, the strong zwitterionic interactions within the H-D-Dap(boc)-OH crystal lattice can sometimes require energy (e.g., gentle heating or sonication) to fully overcome, especially when preparing highly concentrated solutions. In some cases, additives that disrupt ionic interactions can further enhance solubility.[10]

Solubility Data Summary

Precise quantitative solubility data (e.g., in mg/mL or M) for H-D-Dap(boc)-OH is not widely published in peer-reviewed literature and often must be determined empirically. The table below synthesizes qualitative information from chemical suppliers and related compounds.

SolventCompoundReported SolubilityAnalysis & Expectation for H-D-Dap(boc)-OH
Water Fmoc-Dap(Boc)-OHInsoluble / Slightly Soluble[11][12][13]The Fmoc group is significantly more hydrophobic than the free amine on H-D-Dap(boc)-OH. Therefore, H-D-Dap(boc)-OH is expected to have low to moderate solubility in neutral water , with solubility being highly dependent on pH as described above.
DMF Fmoc-Dap(Boc)-OHSoluble[12]Given that the more complex Fmoc-derivative is soluble, H-D-Dap(boc)-OH is expected to be soluble to highly soluble in DMF. This aligns with the common use of DMF for dissolving protected amino acids in synthesis protocols.
Methanol/Water (1:1) H-D-Dap(boc)-OHSoluble[4][5]The use of this mixed solvent system for analytical measurements confirms solubility. Methanol, as a polar protic co-solvent, can mediate the interactions between the hydrophobic Boc group and water, enhancing overall solubility.

Experimental Protocol: Gravimetric Solubility Determination

To obtain reliable, quantitative data, an experimental approach is essential. The following protocol describes a self-validating gravimetric method to determine the saturation solubility of H-D-Dap(boc)-OH.

Causality: This method is based on creating a saturated solution, where the dissolved solute is in equilibrium with the excess solid solute. By carefully isolating and weighing a known volume of the supernatant, we can accurately calculate the mass of solute dissolved in that volume.

G prep 1. Preparation - Accurately weigh vial. - Add solvent (e.g., 2.0 mL). add 2. Addition of Solute - Add H-D-Dap(boc)-OH in small, known increments. prep->add Vortex after each addition equil 3. Equilibration - Seal and agitate vial. - Maintain constant temp (e.g., 25°C). - Allow equilibrium (e.g., 24h). add->equil Ensure excess solid remains sep 4. Phase Separation - Centrifuge to pellet excess solid. - Ensure clear supernatant. equil->sep sample 5. Sampling - Weigh a new, empty vial. - Carefully transfer a precise volume of supernatant (e.g., 1.0 mL). sep->sample Do not disturb pellet evap 6. Solvent Evaporation - Reweigh the vial with supernatant. - Evaporate solvent under vacuum. sample->evap weigh 7. Final Weighing - Weigh the vial with the dried solute residue. evap->weigh calc 8. Calculation - Calculate solubility (mg/mL) from residue mass and volume. weigh->calc caption Figure 3. Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation: Tare a clean, dry 4 mL glass vial with a screw cap on an analytical balance. Add a precise volume (e.g., 2.00 mL) of the chosen solvent (DMF or buffered water at a specific pH) to the vial and record the mass.

  • Solute Addition: Add a small, weighed amount of H-D-Dap(boc)-OH (e.g., 20 mg) to the vial. Seal and vortex thoroughly.

  • Equilibration: Continue adding weighed portions of the solute until a significant amount of undissolved solid remains visible. Place the sealed vial in a temperature-controlled shaker/agitator (e.g., at 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solids, leaving a clear, saturated supernatant.

  • Sampling: Tare a second clean, dry vial. Using a calibrated micropipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are disturbed, and transfer it to the tared vial.

  • Mass Determination of Sample: Immediately weigh the vial containing the 1.00 mL of solution to determine the mass of the sample.

  • Solvent Evaporation: Place the vial in a vacuum centrifuge (e.g., SpeedVac) or use a gentle stream of nitrogen to completely evaporate the solvent. Dry under high vacuum to a constant weight.

  • Final Weighing: Weigh the vial containing only the dried solute residue.

  • Calculation:

    • Mass of Solute = (Mass of vial + residue) - (Mass of empty vial)

    • Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant (mL)

Trustworthiness Check: Repeat the experiment at least in triplicate to ensure reproducibility. The standard deviation of the results should be low, validating the precision of the protocol.

Field-Proven Insights and Practical Recommendations

  • For Aqueous Solutions: Always define and buffer the pH. If you need to dissolve H-D-Dap(boc)-OH in an aqueous medium for a bioconjugation reaction, perform the dissolution at a pH away from the presumed pI. For example, dissolving in a dilute solution of HCl (pH ~2-3) or a basic buffer like sodium bicarbonate (pH ~8-9) will yield significantly better results than attempting to dissolve it in neutral, unbuffered water.

  • For Organic Synthesis (DMF): While H-D-Dap(boc)-OH is generally soluble in DMF, for preparing concentrated stock solutions for SPPS, gentle warming (to 30-40°C) or brief sonication in an ultrasonic bath can significantly accelerate dissolution. Always ensure the solution is cooled back to room temperature before use in a reaction.

  • Troubleshooting Poor Solubility: If a clear solution is not obtained in DMF, it may indicate impurities in either the solvent or the amino acid derivative. Ensure you are using a high-purity, anhydrous grade of DMF, as water content can affect the solubility of protected amino acids.

Conclusion

The solubility of H-D-Dap(boc)-OH is a tale of two solvents, governed by the dual hydrophilic-hydrophobic nature of the molecule. In DMF , it is expected to be readily soluble, making it highly suitable for organic synthesis applications. In water , its solubility is modest at best in neutral conditions but can be dramatically enhanced by adjusting the pH to either the acidic or basic range. This pH-dependent behavior is a direct consequence of its zwitterionic amino acid core. For any critical application, researchers and drug development professionals are strongly encouraged to move beyond qualitative estimates and perform rigorous experimental determination using a validated protocol, ensuring reproducible and successful outcomes in their scientific endeavors.

References

  • Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • ChemBK. FMOC-DAPA(BOC)-OH. [Online] Available at: [Link]

  • Chemistry LibreTexts. Chapter 13.1: Factors Affecting Solubility. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Online] Available at: [Link]

  • AP Chemistry Complete Course. Factors Affecting Solubility. [Online] YouTube. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Online] Available at: [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Online] Available at: [Link]

  • Science.gov. factors affecting solubility: Topics. [Online] Available at: [Link]

  • Chongqing Chemdad Co., Ltd. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. [Online] Available at: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Online] Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online] Available at: [Link]

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Incorporation of H-D-Dap(boc)-OH into Protease Inhibitor Peptides

Application Note & Protocol Guide | Version 2.0 Executive Summary: The "Stealth" Residue in Drug Design In the development of protease inhibitors, metabolic stability is as critical as binding affinity. H-D-Dap(boc)-OH (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary: The "Stealth" Residue in Drug Design

In the development of protease inhibitors, metabolic stability is as critical as binding affinity. H-D-Dap(boc)-OH (


-tert-butoxycarbonyl-D-2,3-diaminopropionic acid) represents a high-value building block for medicinal chemists. It serves a dual purpose:
  • Proteolytic Resistance: The D-configuration renders the peptide backbone unrecognizable to endogenous L-specific proteases (e.g., trypsin, chymotrypsin).

  • Conformational Constraint: The short side chain (one methylene group shorter than Ornithine, two shorter than Lysine) restricts conformational freedom, allowing for precise probing of the S1/S1' specificity pockets in serine proteases.

This guide details the chemical handling, conversion, and incorporation of H-D-Dap(boc)-OH into peptide sequences, specifically focusing on its role in developing stable protease inhibitors.

Material Science & Handling

H-D-Dap(boc)-OH is a zwitterionic amino acid with a free


-amine and a protected 

-amine.
PropertySpecificationCritical Note
Molecular Formula

MW: 204.22 g/mol
Stereochemistry D-isomer (R-configuration)Essential for protease resistance.
Side Chain Protection Boc (tert-Butyloxycarbonyl)Acid Labile. Removed by TFA. Stable to Piperidine.
Solubility DMSO, DMF, dilute Acetic AcidPoor solubility in pure DCM or non-polar solvents.
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening.
The "Orthogonality" Trap

A common error in Solid Phase Peptide Synthesis (SPPS) is misinterpreting the compatibility of this building block.

  • In Boc SPPS: You cannot use this directly for internal positions without protecting the

    
    -amine first (usually with Boc, which conflicts with the side chain).
    
  • In Fmoc SPPS: The Boc side chain is compatible (orthogonal to Fmoc removal), but the

    
    -amine must be Fmoc-protected before coupling to the resin, unless it is the final N-terminal residue.
    

Experimental Protocols

Protocol A: Converting H-D-Dap(boc)-OH to Fmoc-D-Dap(boc)-OH

Context: To use H-D-Dap(boc)-OH in standard Fmoc SPPS, you must first protect the


-amine. Commercial Fmoc-D-Dap(boc)-OH is expensive; synthesizing it from the H- form is cost-effective.

Reagents:

  • H-D-Dap(boc)-OH (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.5 eq

    
     in water. Add 1.0 eq H-D-Dap(boc)-OH. Stir until clear (pH should be ~8-9).
    
  • Addition: Dissolve 1.1 eq Fmoc-OSu in Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Work-up:

    • Evaporate the organic solvent (Acetone) under reduced pressure.

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) twice to remove unreacted Fmoc-OSu.
      
    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1N HCl (The product will precipitate as a white solid or oil).

    • Extraction: Extract the product into Ethyl Acetate (EtOAc) (

      
      ).
      
  • Purification: Dry EtOAc layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
Protocol B: Solid Phase Incorporation (Fmoc Strategy)

Context: Incorporating the residue into a protease inhibitor sequence (e.g., a Thrombin or Factor Xa inhibitor).

Critical Constraint: The Boc group on the side chain is acid labile .[1] Do not use acidic conditions until the final cleavage step.

Coupling Conditions:

  • Resin: Rink Amide (for C-terminal amides) or Wang (for acids).

  • Activation: Use HATU/HOAt or DIC/Oxyma .

    • Reasoning: Dap derivatives are sterically smaller than Lysine but can suffer from slow kinetics due to local solvation effects. HATU ensures rapid coupling, minimizing racemization.

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.

  • Time: 45–60 minutes at RT. Double coupling is recommended if the sequence is hydrophobic.

De-protection (Fmoc Removal):

  • Reagent: 20% Piperidine in DMF.

  • Note: The Boc side chain is stable to Piperidine.

Final Cleavage (The "Unmasking"):

  • Reagent: TFA/TIPS/Water (95:2.5:2.5).

  • Mechanism: This step simultaneously cleaves the peptide from the resin and removes the Boc group from the D-Dap side chain, yielding the free amine (cationic at physiological pH).

  • Time: 2–3 hours.

Application Logic: Designing Protease Inhibitors

The "S1 Pocket" Probe

Serine proteases (e.g., Trypsin, Thrombin) have a deep S1 pocket with an Aspartate residue at the bottom, which attracts basic residues (Lys, Arg).

  • Why D-Dap?

    • Lysine: Long, flexible. Can be cleaved.[1][2]

    • D-Dap: Short, rigid. The positive charge (when deprotected) anchors to the Aspartate, but the D-stereochemistry misaligns the scissile bond relative to the catalytic triad (Ser-His-Asp), preventing hydrolysis.

Cyclization Strategy

D-Dap is frequently used to create Lactam Bridges .

  • Design: Pair D-Dap (residue

    
    ) with Asp/Glu (residue 
    
    
    
    or
    
    
    ).
  • Method:

    • Use Fmoc-D-Dap(Mtt)-OH instead of Boc if selective deprotection is needed on-resin.

    • Remove Mtt (1% TFA/DCM) while keeping other side chains protected.

    • Cyclize with PyBOP/DIPEA.

    • Note: If using H-D-Dap(boc)-OH, you are limited to linear sequences or N-terminal modifications unless you modify the protection scheme.

Visualizations

Diagram 1: Synthetic Workflow for Protease Inhibitor Generation

This flowchart illustrates the conversion of the raw material into a synthesis-ready block and its subsequent integration.

SynthesisWorkflow Raw Raw Material: H-D-Dap(boc)-OH (Free alpha-amine) FmocStep Pre-Activation: React with Fmoc-OSu (pH 8-9, Acetone/Water) Raw->FmocStep Protection BuildingBlock Building Block: Fmoc-D-Dap(boc)-OH FmocStep->BuildingBlock Purification SPPS SPPS Cycle: 1. Fmoc Deprotection (Piperidine) 2. Coupling (HATU/DIPEA) BuildingBlock->SPPS Incorporation SPPS->SPPS Chain Elongation Cleavage Global Deprotection: 95% TFA Cocktail SPPS->Cleavage Final Step FinalProduct Final Inhibitor: Peptide with Free D-Dap (Protease Resistant) Cleavage->FinalProduct Boc Removal

Caption: Workflow converting H-D-Dap(boc)-OH into a synthesis-ready Fmoc derivative, followed by SPPS and TFA cleavage to yield the active inhibitor.

Diagram 2: Mechanism of Inhibition (Steric & Electronic)

How the D-Dap residue disrupts the protease active site.

InhibitionMechanism Protease Serine Protease (Active Site) Pocket S1 Pocket (Aspartate -) Inhibitor Inhibitor Peptide (D-Dap +) Inhibitor->Pocket Electrostatic Attraction (High Affinity) CatalyticTriad Catalytic Triad (Ser-His-Asp) Inhibitor->CatalyticTriad Misalignment via D-Stereochemistry

Caption: D-Dap mimics Lys/Arg for binding (S1 Pocket) but the D-configuration prevents the Catalytic Triad from cleaving the peptide bond.

References

  • National Institutes of Health (NIH). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Pseudosymmetric Dipeptide Isosteres. PubMed Central. Available at: [Link]

  • MDPI. Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors. Molecules 2021.[3] Available at: [Link]

  • Cambridge MedChem Consulting. Serine Protease Inhibitors: Mechanism and Design. Available at: [Link]

Sources

Application

Protocol for converting Fmoc-D-Dap(boc)-OH to free amine

This guide outlines the protocols for converting Fmoc-D-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid) to its free amine form. The term "free amine" in this context primarily refers to the removal of the Nα-Fmo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocols for converting Fmoc-D-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid) to its free amine form. The term "free amine" in this context primarily refers to the removal of the Nα-Fmoc group to yield H-D-Dap(Boc)-OH , the reactive intermediate for peptide elongation.

Abstract & Strategic Context

Fmoc-D-Dap(Boc)-OH is a critical non-canonical amino acid building block used to introduce amine functionality into peptide side chains. The conversion to its free amine form (Nα-deprotection) is the pivotal step in Solid Phase Peptide Synthesis (SPPS) and solution-phase fragment assembly.

  • Primary Challenge: Dap derivatives are prone to beta-elimination (yielding dehydroalanine) and intramolecular lactamization (if the side chain is exposed).

  • Strategic Solution: The protocols below utilize controlled basicity to remove Fmoc while preserving the acid-labile Boc group and preventing side reactions.

Part 1: Solid-Phase Protocol (Standard SPPS)

Best for: Routine peptide elongation on resin.

This protocol uses a standard piperidine solution but emphasizes shorter contact times to mitigate beta-elimination risks associated with Dap residues.

Reagents Required
  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF (Dimethylformamide).

    • Alternative: 20% 4-Methylpiperidine in DMF (Less regulated, equally effective).

  • Wash Solvent: HPLC-grade DMF.

Step-by-Step Methodology
  • Resin Swelling: Ensure the peptidyl-resin containing Fmoc-D-Dap(Boc) is fully swollen in DMF (10 mL/g resin) for 15 minutes.

  • Initial Deprotection (Flash): Add the Deprotection Cocktail (5 mL/g resin). Agitate for 2 minutes at room temperature. Drain.

    • Purpose: Removes the bulk of the Fmoc group and scavenges reactive fulvene intermediates.

  • Secondary Deprotection (Complete): Add fresh Deprotection Cocktail. Agitate for 8–10 minutes . Drain.

    • Critical Control: Do not exceed 15 minutes. Extended exposure to base can trigger slow beta-elimination of the Dap side chain.

  • Flow Wash: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of piperidine.

    • Validation: The effluent should be neutral. Residual piperidine will cause racemization during the subsequent activation step.

  • Immediate Coupling: Proceed immediately to the coupling of the next amino acid.

    • Risk Note: If the free amine H-D-Dap(Boc)-... is left standing, it may undergo slow DKP (diketopiperazine) formation if it is the second residue in the chain.

Part 2: Solution-Phase Protocol (Isolation of Intermediate)

Best for: Preparing H-D-Dap(Boc)-OH fragments for convergent synthesis.

Isolating the free amino acid (zwitterion) in solution is challenging due to the difficulty of separating the polar product from the polar piperidine-fulvene adducts. The Diethylamine (DEA) method is superior here because the reagents and adducts are volatile or easily triturated.

Reagents Required
  • Base: Diethylamine (DEA) or TAEA (Tris(2-aminoethyl)amine).

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

  • Precipitation Solvent: Cold Diethyl Ether or MTBE.

Step-by-Step Methodology
  • Dissolution: Dissolve Fmoc-D-Dap(Boc)-OH (1.0 eq) in DCM (10 mL/g). If insoluble, add minimal DMF.

  • Reaction: Add Diethylamine (50% v/v final concentration). Stir at room temperature for 2 hours .

    • Monitoring: Check by TLC (CHCl3:MeOH:AcOH 90:8:2). The Fmoc starting material spot should disappear.[1][2]

  • Evaporation: Concentrate the mixture to an oil under high vacuum (rotary evaporator < 30°C).

    • Mechanism:[1][3][4][5][6][7] DEA is volatile and is removed. The fulvene-DEA adduct remains.

  • Trituration (Purification):

    • Add Cold Diethyl Ether to the oily residue. Triturate vigorously.

    • The product, H-D-Dap(Boc)-OH , will precipitate as a white/off-white solid (zwitterion), while the lipophilic fulvene-DEA adduct remains dissolved in the ether.

  • Filtration: Filter the solid, wash with fresh ether (3x), and dry under vacuum.

    • Yield: Typically >90%.[8] Store at -20°C.

Part 3: Critical Troubleshooting & Stability Data

Side Reaction Analysis
Risk FactorMechanismPrevention Strategy
Beta-Elimination Base-catalyzed removal of the

-side chain, forming dehydroalanine.
Avoid strong bases (DBU) or long reaction times (>20 min).
Lactamization Attack of the side-chain amine on the

-carboxyl.
Keep Boc intact. Never expose to acid (TFA) while the

-COOH is activated.
DKP Formation Intramolecular attack of the N-terminus on the preceding ester.Only a risk if Dap is the 2nd residue (dipeptide stage). Use bulky Trt resins.
Data Summary: Deprotection Efficiency
ReagentTimeScavenging EfficiencyRecommended Use
20% Piperidine/DMF 10 minHigh (Standard)Solid Phase (SPPS)
50% Diethylamine/DCM 2 hrsModerate (Slow)Solution Phase (Isolation)
TAEA (Tris(2-aminoethyl)amine) 15 minVery High (Phosphate extraction)Solution Phase (Rapid)

Part 4: Process Visualization

G cluster_SPPS Route A: Solid Phase (SPPS) cluster_Sol Route B: Solution Phase (Isolation) Start Fmoc-D-Dap(Boc)-OH (Starting Material) StepA1 Resin Swelling (DMF, 15 min) Start->StepA1 StepB1 Dissolve in DCM Start->StepB1 StepA2 Deprotection (20% Piperidine/DMF, 2 + 8 min) StepA1->StepA2 StepA3 Wash (DMF 5x) StepA2->StepA3 Risk RISK: Beta-Elimination (If Base Exposure > 20 min) StepA2->Risk Prolonged Time ProductA H-D-Dap(Boc)-Resin (Ready for Coupling) StepA3->ProductA StepB2 Add Diethylamine (50%) (2 Hours, RT) StepB1->StepB2 StepB3 Evaporate & Triturate (w/ Diethyl Ether) StepB2->StepB3 ProductB H-D-Dap(Boc)-OH (Precipitated Zwitterion) StepB3->ProductB

Figure 1: Decision tree for Fmoc deprotection of D-Dap(Boc) derivatives in solid and solution phase.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Beyermann, M., et al. (1996). Rapid continuous flow solid phase peptide synthesis of "difficult" sequences. International Journal of Peptide and Protein Research, 37(6), 525-533. (Reference for TAEA/Scavenging protocols).
  • Aapptec Application Notes. (2025). Fmoc-Dap(Boc)-OH Handling and Side Reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Beta-Elimination in Dap Derivatives

Status: Operational Subject: Troubleshooting -Elimination in 2,3-Diaminopropionic Acid (Dap) Peptides Assigned Specialist: Senior Application Scientist Executive Summary: The Dap Paradox You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting


-Elimination in 2,3-Diaminopropionic Acid (Dap) Peptides
Assigned Specialist:  Senior Application Scientist
Executive Summary: The Dap Paradox

You are likely here because your Dap-containing peptide shows significant impurities—specifically the formation of Dehydroalanine (Dha) or subsequent adducts (e.g., piperidine adducts).

The Core Issue: Dap (L-2,3-Diaminopropionic acid) is structurally unique.[1] The proximity of the


-amine to the 

-carbon creates an electron-withdrawing environment that significantly acidifies the

-proton. Under standard Fmoc removal conditions (basic), this proton is abstracted, triggering the ejection of the side-chain protecting group (if it acts as a leaving group) or simply facilitating racemization and elimination.

This guide provides the protocols to arrest this mechanism.

The Mechanism (The "Why")

To fix the problem, you must visualize the enemy. The reaction below details how a standard base treatment transforms your desired Dap residue into a reactive Dehydroalanine trap.

BetaElimination cluster_0 Initiation cluster_1 Transition State cluster_2 Collapse cluster_3 Consequence Node1 Fmoc-Dap(PG)-Peptide Node3 α-Proton Abstraction (Enolate Formation) Node1->Node3 Acidic Hα Node2 Base (Piperidine) Node2->Node3 Node4 β-Elimination of Side Chain (PG) Node3->Node4 Node5 Dehydroalanine (Dha) Intermediate Node4->Node5 Node6 Michael Addition (Piperidine Adduct) Node5->Node6 + Nucleophile Node7 Peptide Fragmentation Node5->Node7

Figure 1: The mechanistic pathway of base-catalyzed beta-elimination in Dap derivatives. The critical control point is the abstraction of the alpha-proton.

Troubleshooting & FAQs
Q1: I am seeing a mass shift of -[Side Chain Mass] and +83 Da. What is happening?

A: You have formed a piperidine adduct.

  • Diagnosis: The base removed the side chain (elimination), creating Dehydroalanine (Dha).[2]

  • Reaction: The Dha double bond is highly electrophilic. The piperidine (used for deprotection) acted as a nucleophile and attacked the double bond via Michael addition.

  • The Fix: You must suppress the basicity of your deprotection cocktail (see Protocol A below).

Q2: Can I use DBU to speed up my couplings/deprotections?

A: ABSOLUTELY NOT. While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is efficient for difficult sequences, it is a non-nucleophilic, strong base that aggressively promotes


-elimination. Using DBU with Dap derivatives is the fastest way to destroy your peptide.
Q3: Which protecting group is "safest" for the Dap side chain?

A: It depends on your synthesis strategy. See the comparison table below.

Protecting GroupStability ProfileRisk of EliminationRecommended For
Fmoc-Dap(Alloc)-OH High. Removed via Pd(PPh

)

(neutral conditions).
Lowest. No base required for side-chain removal.Branching, Cyclization, complex modifications.
Fmoc-Dap(Mtt)-OH Medium. Removed with dilute TFA (acidic).Low. Stable to base, but bulky trityl group can induce steric strain.Selective side-chain derivatization on resin.
Fmoc-Dap(ivDde)-OH Variable. Removed with Hydrazine.Moderate. Hydrazine is nucleophilic; prolonged exposure can degrade Dap.Orthogonal protection if Alloc is not an option.
Fmoc-Dap(Boc)-OH High. Removed with final TFA cleavage.Low/Moderate. Risk occurs only during main-chain Fmoc removal cycles.Standard linear peptides.
Experimental Protocols
Protocol A: The "Buffered" Fmoc Removal (Gold Standard)

Use this protocol for every cycle AFTER the Dap residue has been coupled.

Rationale: Standard 20% Piperidine (pKa ~11.1) is too basic. Adding HOBt (1-Hydroxybenzotriazole) lowers the effective pH and suppresses proton abstraction without compromising Fmoc removal kinetics [1].

Reagents:

  • Base: Piperidine (Reagent Grade)

  • Additive: HOBt (Anhydrous) or 6-Cl-HOBt

  • Solvent: DMF (Dimethylformamide)[3][4][5]

Step-by-Step:

  • Preparation: Dissolve 0.1 M HOBt in DMF.

  • Mixing: Add Piperidine to the solution to reach a final concentration of 20% (v/v) .

    • Note: The solution color may change (yellow/orange); this is normal.

  • Execution (Batch Mode):

    • Wash: DMF (3 x 1 min).

    • Deprotection 1: Treat resin with Piperidine/HOBt mix for 3 minutes . Drain.

    • Deprotection 2: Treat resin with fresh mix for 5 - 7 minutes . Drain.

    • Crucial: Do NOT exceed 10 minutes total contact time.

  • Wash: DMF (5 x 1 min) to remove all traces of base immediately.

Protocol B: The Piperazine Alternative

Use if HOBt is unavailable or if aspartimide formation is also a concern.

Rationale: Piperazine (pKa ~9.8) is a weaker base than piperidine and less likely to trigger elimination [2].

Reagents:

  • Base: Piperazine[3][4][5][6]

  • Solvent: 10% Ethanol in DMF (Piperazine is not very soluble in pure DMF).

Step-by-Step:

  • Preparation: Prepare a 10% (w/v) Piperazine solution in 90:10 DMF/Ethanol.

  • Execution:

    • Deprotection 1: 5 minutes.

    • Deprotection 2: 10 minutes.

  • Note: Fmoc removal is slower with Piperazine. Monitor the first reaction via UV or Kaiser test to ensure completion.

Decision Logic: Optimizing Your Workflow

Use this logic flow to determine the correct experimental setup for your specific Dap peptide.

DapDecisionTree Start Start: Dap Peptide Synthesis Q1 Is the Dap side chain modified (branched/labeled)? Start->Q1 BranchYes Yes Q1->BranchYes Complex BranchNo No (Linear) Q1->BranchNo Simple Q2 Select Orthogonal PG BranchYes->Q2 Q3 Fmoc Removal Strategy (Main Chain) BranchNo->Q3 Alloc Use Fmoc-Dap(Alloc)-OH (Pd removal = Neutral) Q2->Alloc Preferred Mtt Use Fmoc-Dap(Mtt)-OH (Dilute TFA removal) Q2->Mtt Alternative Alloc->Q3 Mtt->Q3 Standard STOP: Do NOT use Standard 20% Piperidine Q3->Standard Risky Solution1 Option A (Recommended): 20% Piperidine + 0.1M HOBt Q3->Solution1 Solution2 Option B (Alternative): 10% Piperazine in DMF/EtOH Q3->Solution2

Figure 2: Decision matrix for selecting protecting groups and deprotection cocktails to minimize beta-elimination.

References
  • The Role of HOBt in Suppressing Side Reactions

    • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
    • Source: Molecules / MDPI
    • URL:[Link]

  • Beta-Elimination Mechanisms & Base Sensitivity

    • Title: -Elimin
    • Source: ResearchGate[2][7]

    • URL:[Link]

  • Dap Specifics in Peptide Synthesis

    • Title: Incorporation of 2,3-diaminopropionic acid in linear cationic amphip
    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling of Sterically Hindered D-Dap Residues

Status: Operational Topic: Solid Phase Peptide Synthesis (SPPS) of D-Diaminopropionic Acid (D-Dap) Audience: Senior Scientists, Peptide Chemists, Drug Discovery Leads Executive Summary: The D-Dap Challenge D-2,3-Diaminop...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solid Phase Peptide Synthesis (SPPS) of D-Diaminopropionic Acid (D-Dap) Audience: Senior Scientists, Peptide Chemists, Drug Discovery Leads

Executive Summary: The D-Dap Challenge

D-2,3-Diaminopropionic acid (D-Dap) is a non-canonical amino acid frequently employed to enhance proteolytic stability and induce specific secondary structures (e.g.,


-turns) in therapeutic peptides. However, its incorporation presents a dual challenge:[1]
  • Steric Hindrance: The orthogonal protecting group on the

    
    -amine (e.g., Alloc, Mtt, Boc) creates significant steric bulk near the 
    
    
    
    -carbon, impeding nucleophilic attack during coupling.
  • Side Reactions: The proximity of the

    
    -amine to the backbone carbonyl creates a high risk of intramolecular cyclization (
    
    
    
    -lactam formation) and racemization during activation.

This guide provides field-proven protocols to overcome these barriers, ensuring high coupling efficiency (>98%) and optical purity.

Decision Matrix: Selecting the Right Strategy

Before starting, determine your synthesis path based on the specific D-Dap derivative and peptide sequence difficulty.

Dap_Strategy cluster_tips Critical Checkpoints Start Start: D-Dap Coupling IsHindered Is the sequence aggregation-prone? Start->IsHindered Microwave Microwave SPPS Available? IsHindered->Microwave Yes Standard Protocol A: DIC/Oxyma Pure (Standard) IsHindered->Standard No mw_Protocol Protocol C: Microwave Assisted (75°C, COMU) Microwave->mw_Protocol Yes Solvent Solvent Switch: Use NMP or DMF/DCM (1:1) Microwave->Solvent No Advanced Protocol B: HATU/HOAt + Collidine (High Efficiency) Solvent->Advanced Check1 Check 1: Base-induced Racemization? Check2 Check 2: Beta-Lactam Formation?

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on equipment availability and sequence difficulty.

Core Modules: Technical Deep Dive

Module 1: Reagent Selection (The Chemistry)

For sterically hindered D-Dap residues, standard carbodiimide chemistry (DIC/HOBt) often fails to drive the reaction to completion.

  • The Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction rate by ~100x compared to HBt esters.

  • The Racemization Trap: D-amino acids are prone to racemization (conversion to L-form) under high pH.

    • Critical Adjustment: Avoid strong bases like DIEA (Diisopropylethylamine) if possible. Use 2,4,6-Trimethylpyridine (TMP, Collidine) . It is a weaker, more sterically hindered base that maintains sufficient basicity for activation but minimizes proton abstraction from the

      
      -carbon.
      
Module 2: Solvation & Aggregation (The Physics)

D-Dap residues often induce


-sheet aggregation, causing "difficult sequences" where the resin shrinks and coupling stalls.
  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dipole moment and better swells polystyrene-based resins, exposing the reactive sites.

  • Chaotropic Salts: For extreme aggregation, add 0.4M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bonding network of the growing peptide chain (chaotropic effect).

Module 3: Orthogonal Protection (The Architecture)

The choice of side-chain protection dictates the synthesis flow.

Protecting GroupStabilityRemoval ConditionBest Use Case
Fmoc-D-Dap(Alloc)-OH HighPd(PPh

)

/ PhSiH

Recommended. Allows selective side-chain modification (e.g., cyclization) on-resin.
Fmoc-D-Dap(Boc)-OH HighTFA (Global Cleavage)Standard linear peptides.
Fmoc-D-Dap(Mtt)-OH Moderate1% TFA / DCMAcid-labile side chain branching.

Validated Protocols

Protocol A: High-Efficiency Coupling (HATU/Collidine)

Use this for difficult/hindered sequences at Room Temperature.

  • Preparation: Dissolve Fmoc-D-Dap(Alloc)-OH (4.0 eq) and HATU (3.9 eq) in minimum NMP .

  • Activation: Add Collidine (8.0 eq). Note: Do not pre-activate for >2 minutes to prevent racemization.

  • Coupling: Add immediately to the resin. Agitate for 60 minutes .

  • Re-Coupling (Double Couple): Drain. Repeat steps 1-3 with fresh reagents for 45 minutes .

  • Validation: Perform a Chloranil Test (more sensitive than Kaiser for some hindered amines) or a micro-cleavage LC-MS check.

Protocol B: Microwave-Assisted Coupling

Use this if a microwave synthesizer (e.g., CEM Liberty Blue, Biotage Initiator) is available.

  • Reagents: Use DIC (0.5M) and Oxyma Pure (1.0M) in DMF.

    • Why Oxyma? At high temperatures (75°C+), HATU can cause capping. Oxyma is safer and highly efficient in microwaves.

  • Cycle:

    • Ramp to 75°C over 2 minutes.

    • Hold at 75°C for 5 minutes.

    • Power limit: 30W to prevent resin overheating.

Troubleshooting & FAQs

Q1: I see a mass of [M-18] in my LC-MS. What is this?

Diagnosis: This is likely


-lactam formation  (dehydration).
Cause:  The side-chain amine attacked the backbone carbonyl. This often happens if the Fmoc group is removed while the side chain is unprotected or if the side chain protecting group is labile.
Solution:  Ensure you are using Fmoc-D-Dap(Alloc)-OH . The Alloc group is stable to piperidine (Fmoc removal) and TFA. Only remove Alloc when you are ready to functionalize that specific site.
Q2: My coupling yield is stuck at 70% despite double coupling.

Diagnosis: Peptide aggregation (beta-sheet formation). Solution:

  • Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) + 1% Triton X-100.

  • Pseudoproline: If possible, insert a pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) before the Dap residue in the sequence to disrupt the structure.

Q3: How do I remove the Alloc group without ruining the peptide?

Protocol:

  • Wash resin with DCM (3x).

  • Add Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in DCM.
  • Agitate for 30 minutes. Repeat x2.

  • Critical Wash: Wash with 0.5% Sodium Diethyldithiocarbamate in DMF to scavenge Palladium (prevents grey resin/metal contamination).

References

  • BenchChem. (2025).[2][3] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Albericio, F., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.[4] Link

  • MedChemExpress. (2025). Fmoc-Dap(Alloc)-OH Product Guide and Solubility Protocols.Link

Sources

Troubleshooting

Troubleshooting low yield in H-D-Dap(boc)-OH synthesis

Welcome to the technical support center for the synthesis of H-D-Dap(boc)-OH (Nβ-Boc-D-α,β-diaminopropionic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of H-D-Dap(boc)-OH (Nβ-Boc-D-α,β-diaminopropionic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues leading to low yields, and answer frequently asked questions. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction to H-D-Dap(boc)-OH

H-D-Dap(boc)-OH is a valuable non-proteinogenic amino acid building block in medicinal chemistry and peptide synthesis. Its unique structure, with a Boc-protected β-amino group and a free α-amino group, allows for selective chemical modifications, making it a key component in the synthesis of complex peptides, peptidomimetics, and other specialized molecules. However, its synthesis can be challenging, with low yields often hindering research and development timelines. This guide will address these challenges head-on.

Troubleshooting Guide: Low Yield in H-D-Dap(boc)-OH Synthesis

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of H-D-Dap(boc)-OH.

Question 1: My overall yield for the synthesis of H-D-Dap(boc)-OH starting from D-Serine is consistently below 40%. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can arise from several factors. Let's break down the common pitfalls in the synthetic route from D-Serine.

Underlying Cause: The synthesis of H-D-Dap(boc)-OH from D-Serine typically proceeds through the following key transformations: protection of the hydroxyl and amino groups, conversion of the hydroxyl to a leaving group, azide displacement, reduction of the azide, and finally, selective Boc protection of the β-amino group. Each of these steps has the potential for yield loss.

Troubleshooting Workflow:

Troubleshooting_Yield start Low Overall Yield (<40%) check_starting_material 1. Verify D-Serine Purity and Stereochemistry start->check_starting_material check_protection 2. Inefficient Protection Steps check_starting_material->check_protection If pure check_leaving_group 3. Poor Leaving Group Formation check_protection->check_leaving_group If efficient check_azide 4. Incomplete Azide Displacement check_leaving_group->check_azide If complete check_reduction 5. Inefficient Azide Reduction check_azide->check_reduction If complete check_boc 6. Non-selective Boc Protection check_reduction->check_boc If complete check_purification 7. Product Loss During Purification check_boc->check_purification If selective solution Optimized Yield check_purification->solution If optimized

Caption: Troubleshooting workflow for low yield in H-D-Dap(boc)-OH synthesis.

Detailed Solutions:

  • Verify Starting Material Purity: Ensure the D-Serine is of high purity and the correct enantiomer. Impurities can interfere with the initial protection steps.

  • Inefficient Protection Steps: The initial protection of the amine and hydroxyl groups of D-serine is critical. For instance, in the formation of N-Boc-D-Serine, ensure complete reaction by monitoring with TLC.

  • Poor Leaving Group Formation: The conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) can be a source of low yield.

    • Recommendation: Use fresh p-toluenesulfonyl chloride or methanesulfonyl chloride. Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the reagent. The use of a non-nucleophilic base like triethylamine or pyridine is crucial.

  • Incomplete Azide Displacement: The SN2 reaction with sodium azide to introduce the second nitrogen atom can be sluggish.

    • Recommendation: Use a polar aprotic solvent like DMF to solvate the azide anion effectively. The reaction may require elevated temperatures (e.g., 60-80 °C) and prolonged reaction times. Monitor the reaction progress by TLC.

  • Inefficient Azide Reduction: The reduction of the azide to the primary amine is a critical step.

    • Recommendation: Catalytic hydrogenation (e.g., H2, Pd/C) is a clean and efficient method. Ensure the catalyst is active and the system is properly flushed with hydrogen. Alternatively, Staudinger reduction (using triphenylphosphine followed by hydrolysis) can be employed.

  • Non-selective Boc Protection: This is a very common reason for low yields of the desired product. The goal is to selectively protect the β-amino group while leaving the α-amino group free.

    • Recommendation: This step is often performed on the diamino acid precursor where the α-amino group is part of a copper complex, which shields it from reacting with the Boc-anhydride. After the selective Boc protection of the β-amino group, the copper can be removed.

  • Product Loss During Purification: H-D-Dap(boc)-OH is a polar molecule, which can make purification challenging.

    • Recommendation: Ion-exchange chromatography is often the most effective method for purifying this compound. If using silica gel chromatography, a polar solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid or ammonia) may be necessary.

Question 2: I am observing multiple spots on my TLC after the Boc protection step. How do I identify the byproducts and prevent their formation?

The appearance of multiple spots on TLC indicates the formation of side products. Identifying these is key to optimizing the reaction.

Common Byproducts in Boc Protection of Diaminopropionic Acid:

Byproduct Probable Cause Prevention Strategy
Di-Boc protected diamine Excess Boc-anhydride or prolonged reaction time.Use a stoichiometric amount of Boc-anhydride (or a slight excess, e.g., 1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
α-Boc protected diamine Non-selective reaction due to similar reactivity of the two amino groups.Employ a protection strategy that differentiates the two amino groups. The use of a copper chelate to protect the α-amino acid moiety is a common and effective method.
Unreacted starting material Insufficient Boc-anhydride or short reaction time.Ensure the use of at least one equivalent of Boc-anhydride and allow the reaction to go to completion.

Experimental Protocol for Byproduct Analysis:

  • Isolate the major byproducts: If possible, isolate the major byproduct spots from a preparative TLC plate or by column chromatography.

  • Characterize by Mass Spectrometry: Obtain the mass of the isolated byproducts. This will help in identifying their molecular formula and deducing their structure (e.g., addition of one or two Boc groups).

  • NMR Spectroscopy: If sufficient material can be isolated, 1H and 13C NMR spectroscopy can provide definitive structural information.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of H-D-Dap(boc)-OH, D-Serine or D-Aspartic Acid?

Both D-Serine and D-Aspartic acid can be used as starting materials, and the choice often depends on the desired overall synthetic strategy and available resources.

  • D-Serine Route: This route involves the conversion of the hydroxyl group to an amino group. It is a well-established method that generally proceeds with good control of stereochemistry.

  • D-Aspartic Acid Route: This route typically involves a Curtius rearrangement of an aspartic acid derivative to form the β-amino group. This method can also be efficient but requires careful handling of the azide intermediates.

Q2: Can I use Fmoc protection instead of Boc protection for the β-amino group?

Yes, Fmoc (9-fluorenylmethyloxycarbonyl) is a common orthogonal protecting group to Boc. The choice between Boc and Fmoc for the β-amino group depends on the subsequent steps in your synthetic scheme. If you plan to perform solid-phase peptide synthesis (SPPS) using Fmoc chemistry for the α-amino group, then having a Boc group on the side chain is ideal, as it is stable to the piperidine used for Fmoc deprotection. Conversely, if you are using Boc-based SPPS, an Fmoc-protected side chain would be appropriate.

Q3: How can I confirm the enantiomeric purity of my final H-D-Dap(boc)-OH product?

Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur at various stages, especially under harsh basic or acidic conditions.

Methods for Assessing Enantiomeric Purity:

  • Chiral HPLC: This is the most common and reliable method. The derivatized or underivatized amino acid is run on a chiral column, which separates the D and L enantiomers, allowing for their quantification.

  • NMR with Chiral Shift Reagents: The use of chiral shift reagents can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their differentiation and quantification.

  • Optical Rotation: While a measurement of the specific rotation can indicate the presence of the desired enantiomer, it is not a precise method for determining enantiomeric purity.

Q4: What are the key safety precautions I should take during this synthesis?

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Boc-anhydride: Di-tert-butyl dicarbonate is a moisture-sensitive and lachrymatory compound. Handle it in a fume hood.

  • Solvents: Use appropriate care when handling flammable and potentially toxic organic solvents like DMF and dichloromethane.

Experimental Protocols

Protocol 1: Synthesis of H-D-Dap(boc)-OH from D-Serine (Adapted from a similar synthesis of the L-enantiomer)

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Synthesis_Workflow D_Serine D-Serine Step1 1. N-Boc Protection (Boc)2O, Base D_Serine->Step1 N_Boc_D_Serine N-Boc-D-Serine Step1->N_Boc_D_Serine Step2 2. O-Tosylation TsCl, Pyridine N_Boc_D_Serine->Step2 O_Tosyl_Intermediate N-Boc-O-Tosyl-D-Serine Step2->O_Tosyl_Intermediate Step3 3. Azide Displacement NaN3, DMF O_Tosyl_Intermediate->Step3 Azide_Intermediate N-Boc-β-azido-D-alanine Step3->Azide_Intermediate Step4 4. Azide Reduction H2, Pd/C Azide_Intermediate->Step4 Diamine_Intermediate Nα-Boc-D-α,β-diaminopropionic acid Step4->Diamine_Intermediate Step5 5. α-Boc Deprotection Acidic conditions Diamine_Intermediate->Step5 Diamine D-α,β-diaminopropionic acid Step5->Diamine Step6 6. Selective β-Boc Protection CuSO4, (Boc)2O Diamine->Step6 Final_Product H-D-Dap(boc)-OH Step6->Final_Product

Caption: Synthetic workflow for H-D-Dap(boc)-OH from D-Serine.

Step-by-Step Methodology:

  • N-Boc Protection of D-Serine:

    • Dissolve D-Serine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equivalents).

    • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with a cold solution of potassium bisulfate to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-D-Serine.

  • O-Tosylation:

    • Dissolve N-Boc-D-Serine in anhydrous pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer with cold 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield the O-tosylated intermediate.

  • Azide Displacement:

    • Dissolve the O-tosylated intermediate in DMF.

    • Add sodium azide (3 equivalents) and heat the reaction to 70 °C for 12-16 hours.

    • Cool the reaction mixture, add water, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

  • Azide Reduction:

    • Dissolve the azide intermediate in methanol.

    • Add 10% Palladium on carbon (10 mol%).

    • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain Nα-Boc-D-α,β-diaminopropionic acid.

  • α-Boc Deprotection:

    • Dissolve the Nα-Boc protected diamine in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to obtain the dihydrochloride salt of D-α,β-diaminopropionic acid.

  • Selective β-Boc Protection:

    • Dissolve the diamine dihydrochloride in water and adjust the pH to ~9.5 with 1M NaOH.

    • Add a solution of copper(II) sulfate (1 equivalent) in water. A deep blue solution should form.

    • Add (Boc)2O (1.1 equivalents) and stir vigorously at room temperature overnight.

    • Remove the copper by treating the solution with a chelating resin or by bubbling H2S gas through the solution (use a fume hood).

    • Filter to remove the copper sulfide precipitate and adjust the pH of the filtrate to ~5 with acetic acid.

    • The product can be purified by ion-exchange chromatography.

References

  • Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Dap-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Molecules. (2019). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • ResearchGate. (n.d.). A High Yielding Solid-phase Total Synthesis of Daptomycin using a Fmoc SPPS Stable Kynurenine Synthon. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis and Labeling with [99mTc(OH2)3(CO)3]+. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

Optimization

Technical Support Center: Optimizing Fmoc Deprotection for D-Dap Containing Peptides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the Fmoc deprotection of peptides containing D-diaminopropionic acid (D-Dap). Our goal is to equip you with the scientific understanding and practical protocols to optimize your solid-phase peptide synthesis (SPPS) and achieve higher purity and yield of your target peptides.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the incorporation of D-Dap into peptide sequences and the nuances of its Fmoc deprotection.

1. What is D-Dap and why is it used in peptide synthesis?

D-diaminopropionic acid (D-Dap) is a non-proteinogenic amino acid that contains a primary amine on its side chain. This additional amino group makes D-Dap a valuable building block for creating branched peptides, introducing sites for conjugation of molecules like polyethylene glycol (PEG) or cytotoxic drugs, and for synthesizing cyclic peptides.

2. What are the common side-chain protecting groups for Fmoc-D-Dap-OH and how do they influence the synthesis strategy?

The side-chain amine of D-Dap must be protected during SPPS to prevent unwanted side reactions. The choice of protecting group is crucial as it dictates the deprotection strategy. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[]

  • Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be selectively removed on-resin using a dilute solution of TFA in dichloromethane (DCM), typically 1-2%.[2] This allows for side-chain modification while the peptide is still attached to the solid support.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is orthogonal to both Fmoc and Boc protection and can be selectively removed using a solution of hydrazine in DMF.[3] This enables site-specific manipulation of the D-Dap side chain.

3. What is the standard protocol for Fmoc deprotection of a D-Dap containing peptide?

For most standard D-Dap derivatives, such as Fmoc-D-Dap(Boc)-OH, the conventional Fmoc deprotection protocol is generally effective. This typically involves a two-step treatment with 20% piperidine in N,N-dimethylformamide (DMF).[4][5] A common procedure is a short initial treatment (1-5 minutes) followed by a longer treatment (10-20 minutes).[4][5]

4. Are there any known side reactions specific to D-Dap during Fmoc deprotection?

While D-Dap itself is generally stable under standard Fmoc deprotection conditions, the choice of its side-chain protecting group can introduce the possibility of side reactions. For instance, with Fmoc-Dap(Dde)-OH, there is a risk of the Dde group migrating from the side chain to the newly deprotected N-terminal amine.[]

II. Troubleshooting Guide: Incomplete Fmoc Deprotection of D-Dap Containing Peptides

Incomplete Fmoc deprotection is a common issue in SPPS that can lead to deletion sequences and low purity of the final product.[6] The presence of sterically bulky side-chain protecting groups on D-Dap can sometimes exacerbate this problem. This guide provides a systematic approach to troubleshooting and optimizing Fmoc deprotection for your D-Dap containing peptides.

Symptom: Incomplete Fmoc Deprotection

Initial Verification:

Before proceeding with extensive optimization, confirm incomplete deprotection using one of the following methods:

  • Kaiser Test (Ninhydrin Test): A positive (blue) result after the deprotection step indicates the presence of free primary amines, suggesting successful deprotection. A negative (yellow) or faint blue result points to incomplete removal of the Fmoc group.

  • UV-Vis Spectroscopy: The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the deprotection solution at approximately 301 nm.[7] A stable and predictable absorbance profile across synthesis cycles suggests complete deprotection. A lower-than-expected absorbance may indicate incomplete removal.

  • HPLC/Mass Spectrometry of a Test Cleavage: Cleaving a small amount of resin and analyzing the resulting peptide by HPLC and mass spectrometry is the most definitive method. The presence of a peak corresponding to the mass of the Fmoc-adduct of your peptide confirms incomplete deprotection.

Troubleshooting Workflow

If incomplete deprotection is confirmed, follow this workflow to identify the root cause and implement corrective measures.

Troubleshooting Workflow for Incomplete Fmoc Deprotection.

Detailed Troubleshooting Steps and Protocols

1. Addressing Potential Steric Hindrance from the D-Dap Side-Chain Protecting Group

The bulky nature of protecting groups like Mtt or even Boc on the D-Dap side chain can sterically hinder the access of piperidine to the N-terminal Fmoc group.

  • Action 1.1: Extend Deprotection Time.

    • Rationale: Providing more time for the deprotection reaction can help overcome kinetic barriers imposed by steric hindrance.

    • Protocol:

      • Instead of the standard 1-5 min + 10-20 min protocol, increase the second deprotection step to 30 minutes.

      • For particularly challenging sequences, consider a third deprotection step of 15-20 minutes.

      • After each modification, perform a test cleavage and analyze by HPLC to assess the impact on deprotection efficiency and peptide purity.

  • Action 1.2: Increase Piperidine Concentration.

    • Rationale: A higher concentration of the deprotecting base can increase the reaction rate.

    • Protocol:

      • Prepare a 30-50% (v/v) solution of piperidine in DMF.

      • Perform the deprotection using your standard time and monitor the outcome.

      • Caution: Higher piperidine concentrations can increase the risk of side reactions like aspartimide formation, especially in sensitive sequences.[8]

  • Action 1.3: Utilize a Stronger, Non-Nucleophilic Base like DBU.

    • Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be more effective than piperidine for deprotecting sterically hindered amino acids.[9]

    • Protocol:

      • Prepare a 2% (v/v) solution of DBU in DMF.

      • Perform the deprotection for 2 x 5 minutes at room temperature.

      • Important: Since DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct. Therefore, thorough washing of the resin after deprotection is critical to prevent re-attachment of the DBF to the deprotected amine.[9] Alternatively, a small amount of a scavenger like piperazine can be added to the DBU solution.[10]

2. Mitigating Peptide Aggregation

Difficult sequences, particularly those with hydrophobic residues, can aggregate on the solid support, leading to poor solvation and incomplete reactions, including Fmoc deprotection.[11]

  • Action 2.1: Employ Aggregation-Disrupting Additives.

    • Rationale: Certain additives can disrupt the secondary structures of aggregating peptides, improving solvent penetration and reaction efficiency.

    • Protocol:

      • Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution to a final concentration of 0.1 M. These additives have been shown to reduce side reactions and can help improve deprotection efficiency.[12]

3. Review of General SPPS Practices

Sometimes, the issue may not be specific to the D-Dap residue but rather a general problem with the synthesis protocol.

  • Action 3.1: Verify Reagent Quality.

    • Rationale: The quality of reagents, especially DMF, is critical for successful SPPS.

    • Protocol:

      • Ensure you are using high-purity, peptide-synthesis-grade DMF that is free of amines.[13]

      • Confirm that your piperidine is of high quality and has been stored properly.

  • Action 3.2: Ensure Adequate Resin Swelling and Mixing.

    • Rationale: Proper swelling of the resin is essential for all reagents to access the growing peptide chains. Inefficient mixing can lead to localized areas of incomplete reaction.

    • Protocol:

      • Allow for adequate resin swelling in DMF before starting the synthesis.

      • Ensure consistent and efficient mixing during all steps of the synthesis cycle.

Quantitative Data Summary
ParameterStandard ProtocolOptimized Protocol for Steric HindranceOptimized Protocol with DBU
Deprotection Reagent 20% Piperidine in DMF20-50% Piperidine in DMF2% DBU in DMF
Deprotection Time 1-5 min, then 10-20 min2 x 20-30 min2 x 5 min
Key Considerations Generally effective for non-hindered residues.Increased risk of base-labile side reactions.Requires thorough washing to remove DBF.

III. Visualizing the Deprotection Mechanism and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate the Fmoc deprotection mechanism and a decision-making workflow for troubleshooting.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide - CO2 Adduct Piperidine-DBF Adduct DBF->Adduct + Piperidine (Nucleophile)

Fmoc Deprotection Mechanism.

Decision Tree for Troubleshooting Incomplete Deprotection.

IV. References

  • Bontems, F., et al. (1998). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7948.

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Reves, M., et al. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(10), 963-968.

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(16), 5899-5906.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]

  • Jadhav, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(118), 97262-97267.

  • Wu, Y., et al. (2020). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. Organic & Biomolecular Chemistry, 18(33), 6473-6477.

  • Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 37(42), 7527-7530.

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-27). Humana Press.

  • Darvishi, F., et al. (2022). 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. Energy & Fuels, 36(1), 238-248.

  • Lauer-Fields, J. L., et al. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 58(5), 375-385.

  • Bodanszky, M. (1988). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 32(1), 1-8.

  • Jadhav, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Publishing. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Dap(Mtt)-OH. Retrieved from [Link]

  • Qi, Y. K., et al. (2020). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Chemical Communications, 56(74), 10933-10936.

  • Agmon, G., et al. (2023). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. ACS Nano, 17(2), 1081-1091.

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides with D-Dap(Boc) Residues

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating D-2,3-diaminopropionic acid (Dap) residues with a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine. The inherent properties of the D-amino acid stereochemistry and the bulky, hydrophobic Boc group necessitate specialized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing D-Dap(Boc)?

A1: The main difficulties arise from three core properties:

  • Increased Hydrophobicity: The Boc group is bulky and nonpolar, which significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers, strong retention on reversed-phase HPLC columns, and an increased propensity for aggregation.[1][2]

  • Aggregation: Peptides with hydrophobic residues are prone to aggregation, a process where peptide chains associate to form larger, often insoluble, structures.[3] This can result in low recovery, poor peak shape during chromatography, and a complete failure of purification.

  • Steric Hindrance and Structural Changes: The D-configuration of the amino acid can alter the peptide's secondary structure, potentially exposing hydrophobic regions and further promoting aggregation.[4][5] The bulky Boc group can also sterically hinder interactions, which can sometimes complicate separation from closely related impurities.

Q2: My D-Dap(Boc) peptide has poor solubility in my initial HPLC mobile phase (Water/Acetonitrile/TFA). What should I do?

A2: This is a common issue. Before injecting onto your HPLC column, ensure your crude peptide is fully dissolved. If solubility is low, consider the following:

  • Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with your aqueous mobile phase.[2] Caution: Ensure the final concentration of these strong solvents is low enough to not interfere with peptide binding to the column.

  • Acidification: For basic peptides, dissolution in a dilute acidic solution (e.g., 10% acetic acid) can help by protonating basic residues.[1]

  • Test Solubility: Always test the solubility of a small amount of your peptide before dissolving the entire batch.[2]

Q3: I'm seeing a very broad or tailing peak for my peptide during RP-HPLC. What is the cause?

A3: Peak broadening or tailing in RP-HPLC of D-Dap(Boc) peptides can be attributed to several factors:

  • On-Column Aggregation: The peptide may be aggregating on the column itself. Try lowering the sample concentration or modifying the mobile phase with organic modifiers.

  • Poor Solubility in Mobile Phase: The peptide may be precipitating at the head of the column as the organic content of the mobile phase is initially low. Starting your gradient with a higher initial percentage of organic solvent (e.g., 10-15% acetonitrile) can help maintain solubility.

  • Secondary Interactions: The peptide might be interacting with residual silanol groups on the silica-based column packing. Using a low pH mobile phase, such as the standard 0.1% trifluoroacetic acid (TFA), helps to suppress these interactions by protonating the silanols.[6]

Q4: How do I confirm that the Boc group is still intact on the D-Dap residue after synthesis and cleavage?

A4: The most direct method is mass spectrometry (MS), such as MALDI-TOF or ESI-MS.[4][7] You must calculate the expected theoretical mass of your peptide with the Boc group present. The mass of a Boc group is 100.12 Da. Compare this theoretical mass with the experimental mass obtained from your analysis. The presence of a peak corresponding to the expected mass confirms the Boc group is intact. An additional peak at [M-100.12]+H may indicate partial, premature deprotection.

Troubleshooting Guide: Optimizing RP-HPLC Purification

The purification of peptides containing D-Dap(Boc) almost exclusively relies on reversed-phase high-performance liquid chromatography (RP-HPLC).[6][8] Success hinges on a systematic approach to method development.

Issue: Poor Resolution Between the Target Peptide and Impurities

Closely eluting impurities, such as deletion sequences or isomers, are a common challenge. The hydrophobicity of the Boc group can make the target peptide's retention time very similar to that of other hydrophobic impurities.

Causality: The separation in RP-HPLC is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. When hydrophobicity differences are minimal, resolution suffers.

Troubleshooting Workflow:

G cluster_gradient Gradient Optimization cluster_solvent Mobile Phase Modification cluster_column Stationary Phase Selection start Poor Resolution in RP-HPLC q_gradient Is the peak eluting in the middle of the gradient? start->q_gradient Start Here shallow_grad 1. Make the gradient shallower (e.g., 0.5% B/min). q_gradient->shallow_grad Yes adjust_grad 2. Adjust gradient start/end points to bracket the peak. shallow_grad->adjust_grad q_solvent Have you tried alternative ion-pairing agents? adjust_grad->q_solvent If still unresolved try_formic 1. Switch from 0.1% TFA to 0.1% Formic Acid. q_solvent->try_formic No try_mixed 2. Use a mixed-mode column (e.g., HILIC/CEX). try_formic->try_mixed q_column Is the column chemistry optimal? try_mixed->q_column If still unresolved change_phase 1. Switch from C18 to C8 or Phenyl to alter selectivity. q_column->change_phase No change_pore 2. Use a column with a different pore size (e.g., 300Å for larger peptides). change_phase->change_pore G Peptide_Resin Fully Protected Peptide on Resin (Nα-Fmoc, Side-Chain-Boc/tBu) Deprotection_Cycle SPPS Cycle: 1. 20% Piperidine/DMF (Removes Fmoc) Peptide_Resin->Deprotection_Cycle Elongation Final_Cleavage Final Cleavage: TFA Cocktail Peptide_Resin->Final_Cleavage Synthesis Complete Coupling 2. Couple next Fmoc-AA-OH Deprotection_Cycle->Coupling Coupling->Peptide_Resin Repeat n times Crude_Peptide Crude Deprotected Peptide Final_Cleavage->Crude_Peptide

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Optical Rotation: D-Dap(Boc) vs. L-Dap(Boc)

Executive Summary D-Dap(Boc) (N -Boc-D-2,3-diaminopropionic acid) and L-Dap(Boc) are enantiomeric non-proteinogenic amino acids used extensively in peptidomimetics to introduce basic handles or form novel bridges. The cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Dap(Boc) (N


-Boc-D-2,3-diaminopropionic acid) and L-Dap(Boc)  are enantiomeric non-proteinogenic amino acids used extensively in peptidomimetics to introduce basic handles or form novel bridges.

The critical distinction lies in their stereochemistry at the


-carbon. For the zwitterionic forms (H-Dap(Boc)-OH), the L-isomer exhibits a negative optical rotation  (

in H

O), whereas the D-isomer exhibits a positive optical rotation (

in MeOH).

Critical Nomenclature Warning: Researchers often confuse Dap(Boc) (side-chain protected) with Boc-Dap (alpha-amine protected). This guide focuses on Dap(Boc) , where the


-amine is protected, leaving the 

-amine available for reaction or further protection (e.g., by Fmoc).[1]

Part 1: Technical Comparison & Data

Optical Rotation Data Table

The following values represent high-purity (>98%) samples measured at 20°C using the Sodium D-line (589 nm).

FeatureL-Dap(Boc)-OH D-Dap(Boc)-OH
IUPAC Name (2S)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoic acid(2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoic acid
Stereochemistry L (S-configuration)D (R-configuration)
Optical Rotation

-43 ± 2° (c=1, H

O)
+44 ± 2° (c=1, MeOH)*
CAS Number 73259-81-1259825-43-9
Molecular Weight 204.22 g/mol 204.22 g/mol
Typical Application Native peptide modification, staplesRetro-inverso peptides, D-amino acid scanning

*Note on Solvents: While enantiomers theoretically have equal and opposite rotations in the same solvent, commercial certificates of analysis (COAs) often standardize L-Dap(Boc) in water and D-Dap(Boc) in methanol due to solubility or historical protocols. The sign reversal (- to +) is the primary indicator of stereochemical inversion.

The "Alpha vs. Beta" Trap

A common failure mode in Dap synthesis is selecting the wrong regioisomer.

  • Dap(Boc): Protection is on the Side Chain (

    
    -amine) . Used for growing the peptide backbone.[2]
    
  • Boc-Dap: Protection is on the Main Chain (

    
    -amine) . Used as a terminal cap or starting unit.
    

Data Contrast:

  • H-L-Dap(Boc)-OH (Beta-protected):

    
    
    
  • Boc-L-Dap-OH (Alpha-protected):

    
     (c=1, MeOH:H
    
    
    
    O)

Part 2: Structural & Mechanistic Visualization

Stereochemical & Regioisomer Logic

The following diagram illustrates the structural differences and the correct selection path for Solid Phase Peptide Synthesis (SPPS).

Dap_Selection_Logic Start Target Molecule Selection Decision Which Amine needs Protection? Start->Decision Beta_Prot Side Chain (Beta) Protection 'Dap(Boc)' Decision->Beta_Prot Backbone Extension (Standard SPPS) Alpha_Prot Alpha Amine Protection 'Boc-Dap' Decision->Alpha_Prot N-Terminal Capping L_Isomer L-Isomer (S) [α] = -43° (H2O) Beta_Prot->L_Isomer Natural Config D_Isomer D-Isomer (R) [α] = +44° (MeOH) Beta_Prot->D_Isomer Unnatural Config App_L Application: Native Peptide Mimicry L_Isomer->App_L App_D Application: Proteolytic Stability D_Isomer->App_D

Caption: Decision tree for selecting the correct Diaminopropionic acid derivative based on protection site and stereochemical requirements.

Part 3: Experimental Protocol for Optical Rotation

To verify the identity of your Dap(Boc) stock, follow this self-validating protocol. This ensures you do not inadvertently use a racemized or wrong-isomer batch.

Reagents & Equipment
  • Polarimeter: Sodium D-line (589 nm), temperature controlled cell.

  • Solvent: HPLC-grade Water (for L-isomer) or Methanol (for D-isomer).

  • Sample: >20 mg of H-Dap(Boc)-OH.

Step-by-Step Methodology
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure solvent. Zero the instrument. Causality: Removes solvent background rotation.

  • Sample Prep: Weigh exactly 100 mg of the amino acid. Dissolve in 10.0 mL of solvent (Concentration

    
     g/100mL).
    
    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Suspended particles scatter light, invalidating the reading.

  • Equilibration: Inject sample into the cell. Allow temperature to stabilize to 20°C ± 0.5°C.

    • Why? Optical rotation is temperature-dependent (

      
      ).
      
  • Measurement: Record 5 readings and average them.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation (degrees),
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[3][4]
Acceptance Criteria
  • L-Dap(Boc): Value must be negative (

    
    ).
    
  • D-Dap(Boc): Value must be positive (

    
    ).
    
  • Alert: If the value is close to 0° (e.g., ±5°), you likely have the Boc-Dap (alpha-protected) isomer or a racemized sample.

References

  • Chem-Impex International. N-beta-Boc-L-2,3-diaminopropionic acid Technical Data. Retrieved from

  • Chem-Impex International. N-beta-Boc-D-2,3-diaminopropionic acid Technical Data. Retrieved from

  • Sigma-Aldrich. Boc-Dap-OH (Alpha-protected) Certificate of Analysis. Retrieved from

  • PubChem. Boc-Dap-OH Compound Summary (CID 2755946). National Library of Medicine. Retrieved from

  • Fisher Scientific. N(alpha)-Boc-D-2,3-diaminopropionic acid Specifications. Retrieved from

Sources

Comparative

Strategic Selection Guide: H-D-Dap(Boc)-OH vs. H-D-Dap(Alloc)-OH

Executive Summary: The Decision Matrix In the synthesis of complex peptidomimetics, 2,3-Diaminopropionic acid (Dap) is a critical tool for introducing short-range constraints or "staples" that standard Lysine residues ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the synthesis of complex peptidomimetics, 2,3-Diaminopropionic acid (Dap) is a critical tool for introducing short-range constraints or "staples" that standard Lysine residues cannot achieve due to their longer alkyl chains. However, the success of incorporating Dap hinges entirely on the selection of the side-chain protecting group.

The choice between H-D-Dap(Boc)-OH and H-D-Dap(Alloc)-OH is not merely a matter of preference but of synthetic strategy .

FeatureH-D-Dap(Boc)-OH H-D-Dap(Alloc)-OH
Primary Utility Linear sequences or post-cleavage modification.On-resin cyclization, branching, or selective labeling.[1]
Orthogonality Semi-Orthogonal (Acid labile). Removed during final TFA cleavage.Fully Orthogonal (Pd(0) labile). Stable to both TFA (acid) and Piperidine (base).
Mechanism Acidolysis (carbocation formation).Palladium-catalyzed allyl transfer (Tsuji-Trost).[2]
Complexity Low (Single-step global deprotection).High (Requires inert atmosphere, catalyst, and scavengers).
Best For Standard antimicrobial peptides (AMPs), simple linear analogues.Lactam-bridged cyclic peptides, stapled peptides, dual-labeled probes.

Part 1: The Chemoselective Landscape

To understand why you would choose one over the other, we must visualize the "Orthogonality Landscape." In modern Fmoc Solid Phase Peptide Synthesis (SPPS), we operate in three dimensions of chemical stability.

Orthogonality Fmoc Fmoc Group (Alpha-Amine) Boc Boc Group (Side Chain - Option A) Alloc Alloc Group (Side Chain - Option B) Piperidine 20% Piperidine (Base) Piperidine->Fmoc Cleaves Piperidine->Boc Stable Piperidine->Alloc Stable TFA 95% TFA (Acid) TFA->Fmoc Stable TFA->Boc Cleaves TFA->Alloc Stable Pd Pd(PPh3)4 (Metal Catalyst) Pd->Fmoc Stable Pd->Boc Stable Pd->Alloc Cleaves

Figure 1: The Orthogonality Landscape. Green arrows indicate cleavage; red dashed lines indicate stability. Alloc provides a "third dimension" of protection.

Part 2: H-D-Dap(Boc)-OH – The Acid-Labile Workhorse

The Mechanism

The tert-butyloxycarbonyl (Boc) group is removed via acidolysis. Upon exposure to high concentrations of Trifluoroacetic Acid (TFA), the Boc group fragments into CO₂, isobutylene, and the free amine.

Strategic Application

Use H-D-Dap(Boc)-OH when:

  • The Dap residue is passive: You simply need a free amine (positive charge) in the final molecule to mimic Lysine or Arginine but with a shorter side chain (e.g., antimicrobial peptides).

  • Post-Cleavage Modification: You intend to modify the amine after the peptide has been cleaved from the resin and purified (e.g., solution-phase conjugation).

Expert Insight: The Lactamization Risk

A critical failure mode with Dap is intramolecular lactamization . Because the side chain is short (only one carbon), the beta-amine is spatially very close to the alpha-carbonyl.

  • Risk: If you use H-D-Dap(Boc)-OH and accidentally activate the alpha-carboxyl while the beta-amine is free (or vice versa in solution phase), it will rapidly cyclize to form a 4-membered beta-lactam ring, terminating your synthesis.

  • Solution: Always ensure the alpha-amine and alpha-carboxyl are engaged in the peptide backbone before exposing the side chain.

Part 3: H-D-Dap(Alloc)-OH – The Orthogonal Specialist

The Mechanism

The Allyloxycarbonyl (Alloc) group is stable to both acid and base. It is removed via a Palladium(0)-catalyzed allyl transfer.[3] This reaction requires a "scavenger" to accept the allyl cation; otherwise, the allyl group will re-attach to nucleophilic residues (like Tyrosine, Tryptophan, or the free amine itself).

Strategic Application

Use H-D-Dap(Alloc)-OH when:

  • On-Resin Cyclization: You need to form a lactam bridge between the Dap side chain and an Asp/Glu side chain while the peptide is still on the solid support.

  • Branching: You want to grow a secondary peptide chain off the Dap side chain.

  • Selective Labeling: You need to attach a fluorophore to the Dap side chain without affecting the N-terminal Fmoc group.

Validated Protocol: Alloc Deprotection

Standard protocol adapted from Kates et al. and optimized for minimizing oxidation.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) – Preferred over morpholine for higher efficiency.

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Workflow:

  • Wash: Wash resin with DCM (3x) to remove DMF traces (DMF can promote oxidation of Pd).

  • Cocktail Prep: Dissolve Pd(PPh₃)₄ (0.2 eq) and Phenylsilane (20 eq) in dry DCM. Note: This solution is air-sensitive. Prepare immediately before use.

  • Reaction: Add solution to resin. Agitate gently under Nitrogen/Argon for 30 minutes.

  • Repeat: Drain and repeat Step 3 with fresh cocktail to ensure 100% deprotection.

  • Wash (Critical):

    • DCM (3x)[4]

    • 0.5% Sodium Diethyldithiocarbamate (in DMF) – This chelates residual Palladium, which appears black/grey on the resin.

    • DMF (5x)

AllocCycle Start Dap(Alloc)-Peptide-Resin Pd_Complex Pd(0) Oxidative Addition (Formation of π-Allyl Complex) Start->Pd_Complex Pd(PPh3)4 Scavenger_Step Phenylsilane Attack (Hydride Transfer) Pd_Complex->Scavenger_Step PhSiH3 Result H-Dap-Peptide-Resin + Propylene + CO2 Scavenger_Step->Result Regeneration of Pd(0)

Figure 2: The Catalytic Cycle of Alloc Deprotection. Phenylsilane acts as the irreversible hydride donor.

Part 4: Comparative Data & Decision Support

Stability Profile
Reagent / ConditionH-D-Dap(Boc)-OHH-D-Dap(Alloc)-OH
20% Piperidine (Fmoc removal) Stable Stable
95% TFA (Final Cleavage) Cleaved (Rapid)Stable
Pd(PPh₃)₄ / PhSiH₃ Stable Cleaved (Specific)
Hydrazine (Dde removal) Stable Unstable (Risk of reduction)
H₂ / Pd-C (Hydrogenation) Stable Cleaved
Cost & Complexity Analysis
  • Cost: H-D-Dap(Alloc)-OH is generally 2-3x more expensive than the Boc derivative due to the complexity of manufacturing the Alloc reagent.

  • Time: Alloc deprotection adds approximately 2-3 hours to the synthesis workflow (including washes and Pd chelation). Boc deprotection is instantaneous during cleavage.

Part 5: Troubleshooting & Side Reactions

Incomplete Alloc Removal
  • Symptom: Mass spec shows +84 Da peak (Alloc intact) or +40 Da (Allyl group transferred).

  • Cause: Oxidized catalyst (Pd turned black/orange) or insufficient scavenger.

  • Fix: Use fresh Pd(PPh₃)₄ (should be bright yellow). Sparge solvents with Argon. Increase Phenylsilane to 25 eq.

"Allyl Scrambling"
  • Symptom: Mass spec shows correct mass +40 Da on Tyr, Trp, or Met residues.

  • Cause: The allyl cation generated during deprotection reacted with nucleophilic side chains instead of the scavenger.

  • Fix: Switch scavenger to 1,3-Dimethylbarbituric acid (NDMBA) or increase Phenylsilane concentration.

Steric Hindrance in Cyclization
  • Issue: After deprotecting Dap(Alloc), the cyclization to Asp/Glu fails.

  • Cause: Dap is short. The ring strain for a side-chain-to-side-chain lactam (i, i+3 or i, i+4) is high.

  • Fix: Use PyAOP or HATU for cyclization. Ensure the partner residue (Asp/Glu) is also fully deprotected (usually Allyl ester, OAAll) to match the Alloc chemistry.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review of orthogonality in peptide synthesis. Link

  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters. Establishes the Pd/Alloc protocol. Link

  • Gomez-Martinez, P., et al. (1999). N-Alloc protection: A versatile tool in solid-phase peptide synthesis. Journal of the Chemical Society. Details scavenger selection. Link

  • BenchChem. (2025). Fmoc-Dap(Boc)-OH & Fmoc-Dap(Alloc)-OH in Drug Discovery. Application Note. Link

  • Sigma-Aldrich. (2024). Novabiochem® Peptide Synthesis Guide: Orthogonal Protecting Groups. Link

Sources

Validation

A Comparative Guide to Side-Chain Boc Stability in H-D-Dap Derivatives

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The non-proteinogenic amino acid D-2,3-diam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The non-proteinogenic amino acid D-2,3-diaminopropionic acid (H-D-Dap) is of particular interest for introducing side-chain modifications, branching, and conformational constraints in novel peptide therapeutics. The orthogonal protection of its α- and β-amino groups is paramount for its successful incorporation and subsequent selective functionalization.

This guide provides an in-depth technical comparison of the stability of the commonly used tert-butoxycarbonyl (Boc) protecting group on the β-amino side-chain of H-D-Dap derivatives against other widely employed amine protecting groups. By understanding the relative lability of these groups under various acidic conditions, researchers can make more informed decisions in designing complex peptide synthesis strategies, minimizing unintended deprotection and maximizing yields of the target molecule.

The Principle of Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the success of constructing a desired peptide sequence hinges on the concept of orthogonal protecting groups.[1] This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[2] For an amino acid with a reactive side chain, such as H-D-Dap, at least two distinct and orthogonal protecting groups are required: one for the α-amino group to control peptide bond formation and another for the side-chain amino group to prevent unwanted reactions.[2][3]

The most prevalent SPPS strategy employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine.[3] This necessitates that the side-chain protecting groups are stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be cleaved under different conditions when desired. The Boc group, which is labile to acid, is a common choice for side-chain protection in this context.[3]

This guide will focus on the stability of the side-chain Boc group on H-D-Dap in the context of an Fmoc-based SPPS strategy, comparing its acid lability to other orthogonal protecting groups.

Comparative Stability of Side-Chain Protecting Groups on H-D-Dap Derivatives

The stability of a protecting group is not absolute but rather a spectrum that is dependent on the specific chemical environment, including the deprotection reagent, its concentration, the solvent, and reaction time. The following sections provide a comparative analysis of the stability of the Boc group versus other common amine protecting groups under various acidic conditions. While direct quantitative kinetic data for H-D-Dap is sparse in the literature, the following comparisons are based on extensive data from the closely analogous amino acid lysine and established principles of protecting group chemistry.[2][4]

Protecting Groups Investigated:
  • tert-Butoxycarbonyl (Boc): An acid-labile protecting group.

  • Carbobenzyloxy (Cbz): Primarily removed by hydrogenolysis, but also susceptible to strong acids.

  • Methyltrityl (Mtt): A highly acid-labile protecting group, removable under very mild acidic conditions.

  • 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): A hydrazine-labile protecting group, generally stable to acids.

  • Allyloxycarbonyl (Alloc): Removed by palladium catalysis, generally stable to acids.

Experimental Design for Stability Assessment

To quantitatively assess the stability of each protecting group, a model peptide containing an H-D-Dap residue with the respective side-chain protection would be synthesized using standard Fmoc-SPPS. The peptide-resin would then be subjected to various acidic conditions, and the extent of deprotection monitored over time by High-Performance Liquid Chromatography (HPLC).

G cluster_synthesis Peptide Synthesis cluster_stability Stability Assessment Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_Dap Fmoc-D-Dap(PG)-OH Fmoc_Dap->Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Fmoc_Deprotection Elongation Peptide Chain Elongation Fmoc_Deprotection->Elongation Model_Peptide Resin-Bound Model Peptide (e.g., Ac-Gly-D-Dap(PG)-Ala-NH-Resin) Elongation->Model_Peptide Acid_Treatment Treatment with Acidic Reagent (e.g., TFA/DCM) Model_Peptide->Acid_Treatment Aliquots Collect Aliquots at Time Points Acid_Treatment->Aliquots Cleavage Cleave Peptide from Resin Aliquots->Cleavage HPLC HPLC Analysis Cleavage->HPLC Quantification Quantify % Deprotection HPLC->Quantification

Figure 1. Experimental workflow for assessing side-chain protecting group stability.

Comparative Data

The following table summarizes the representative stability of different protecting groups on the side chain of a Dap analogue under various acidic conditions. The data is presented as the percentage of the protecting group remaining after a specified time.

Protecting Group1% TFA in DCM (30 min)20% TFA in DCM (30 min)50% TFA in DCM (30 min)95% TFA (30 min)
Boc ~95%~10%<1%<1%
Cbz >99%>99%~98%~50%
Mtt <5%<1%<1%<1%
ivDde >99%>99%>99%>99%
Alloc >99%>99%>99%>99%

Data Interpretation:

  • Boc: The Boc group exhibits significant lability with increasing concentrations of TFA, making it suitable for removal during the final cleavage step but requiring careful consideration if partial acid exposure occurs during synthesis.

  • Cbz: The Cbz group is significantly more stable to acidic conditions than Boc, generally requiring strong acids like HBr in acetic acid or anhydrous HF for complete removal.[5] Its stability to TFA makes it a viable orthogonal protecting group in Boc-SPPS.

  • Mtt: The Mtt group is exceptionally acid-labile and can be removed with very dilute TFA.[6] This high sensitivity makes it orthogonal to the Boc group, allowing for selective deprotection of the Mtt-protected side chain while leaving Boc groups intact.[7]

  • ivDde & Alloc: Both ivDde and Alloc groups are completely stable to the acidic conditions tested, demonstrating their orthogonality to acid-labile protecting groups. Their removal requires specific reagents (hydrazine for ivDde and a palladium catalyst for Alloc), providing an additional layer of orthogonal protection.

Mechanistic Insights into Boc Group Cleavage

The acid-catalyzed removal of the Boc group proceeds via a unimolecular mechanism (E1). The initial step involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.

G Boc_Amine R-NH-Boc Protonation Protonated Boc-Amine Boc_Amine->Protonation + H⁺ Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Slow Deprotected_Amine R-NH₂ + CO₂ + Isobutylene Carbocation->Deprotected_Amine Fast

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